molecular formula C7H10N2 B1171671 PHENACETOLIN CAS No. 1340-26-7

PHENACETOLIN

Cat. No.: B1171671
CAS No.: 1340-26-7
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Description

Phenacetolin is a chemical compound historically utilized as a pH indicator in analytical chemistry. Its chemical formula is (C₁₆H₁₂)₂, and it exists as a red amorphous powder . Synthesized from phenol via reactions with acetic anhydride and catalysts (e.g., zinc chloride or sulfuric acid), it exhibits distinct color transitions: yellow in acidic conditions and red in alkaline conditions . Notably, this compound is also referred to as Degener's indicator or phenacetem and has been applied in volumetric analysis, particularly for estimating carbonates in water hardness testing .

A key operational consideration is its stability: alcoholic solutions of this compound retain integrity longer if unfiltered, as residues in commercial preparations may enhance shelf life . Despite its utility, this compound is often confused with Phenacetin (C₁₀H₁₃NO₂), an analgesic/antipyretic drug. The two differ fundamentally in structure and application, emphasizing the need for precise nomenclature .

Properties

CAS No.

1340-26-7

Molecular Formula

C7H10N2

Synonyms

PHENACETOLIN

Origin of Product

United States

Preparation Methods

Phenacetolin can be synthesized through a series of organic reactions. One common method involves the Williamson ether synthesis, where an alkyl halide reacts with the conjugate base of an alcohol or phenol . In this process, ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is then recrystallized from water . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Phenacetolin undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride.

Mechanism of Action

The mechanism of action of Phenacetolin as an indicator involves its ability to change color based on the pH of the solution. In alkaline conditions, it exhibits a yellow color, which changes to red when the hydroxide is neutralized and back to yellow when the carbonate is fully decomposed by acid . This color change is due to the structural changes in the molecule in response to the pH of the solution.

Comparison with Similar Compounds

This compound vs. Methylorange

Property This compound Methylorange (Helianthin)
Chemical Formula (C₁₆H₁₂)₂ C₁₄H₁₄N₃NaO₃S
pH Range Acid (yellow) ↔ Alkali (red) 3.2–4.4 (red ↔ yellow)
Applications Carbonate estimation (e.g., Ca²⁺, Mg²⁺ in water hardness via Hehner’s method) Strong acid-strong base titrations (e.g., HCl vs. NaOH)
Operational Conditions Requires heating during titration Used cold
Stability Stable in unfiltered alcoholic solutions Degrades under prolonged light exposure

Key Findings :

  • This compound outperforms methylorange in carbonate estimations when heated, offering sharper endpoints .
  • Methylorange faced historical procurement challenges, termed "true methylorange (helianthin)" in early literature .

This compound vs. Phenolphthalein

Property This compound Phenolphthalein
Chemical Formula (C₁₆H₁₂)₂ C₂₀H₁₄O₄
pH Range Acid (yellow) ↔ Alkali (red) 8.2–10.0 (colorless ↔ pink)
Applications Alkaline titrations (e.g., carbonates in hard water) Weak acid-strong base titrations (e.g., acetic acid vs. NaOH)
Sensitivity Effective in high-temperature carbonate systems Loses accuracy in carbonated or buffered solutions

Key Findings :

  • This compound is preferred over phenolphthalein in heated carbonate systems due to reduced interference from dissolved CO₂ .
  • Phenolphthalein’s narrow pH range limits its utility in alkaline environments beyond pH 10.

Research and Practical Considerations

  • Water Hardness Testing : this compound’s application in Hehner’s method highlights its niche role in environmental chemistry, where heating ensures complete carbonate reaction .
  • Synthesis and Handling : Unfiltered alcoholic solutions of this compound exhibit superior stability, a critical factor for laboratory reproducibility .

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